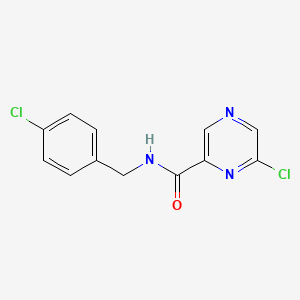
6-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antimycobacterial properties . The structure of this compound includes a pyrazine ring substituted with a chloro group and a carboxamide group attached to a 4-chlorobenzyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide typically involves the aminolysis of substituted pyrazinecarboxylic acid chlorides with substituted benzylamines . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine (TEA) and dimethylaminopyridine (DMAP) . The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.
化学反応の分析
Types of Reactions
6-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding amine or alcohol derivatives.
Substitution: This reaction can replace the chloro group with other substituents, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols. Substitution reactions can yield a variety of substituted pyrazine derivatives.
科学的研究の応用
6-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide has several scientific research applications:
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
作用機序
The mechanism of action of 6-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of enoyl-ACP-reductase, an enzyme involved in the biosynthesis of fatty acids in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell membrane, leading to cell death. The compound may also interact with other molecular targets, depending on its specific structure and functional groups.
類似化合物との比較
Similar Compounds
5-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide: This compound has shown high antimycobacterial activity against Mycobacterium tuberculosis.
3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide: This compound has demonstrated significant antibacterial activity against Staphylococcus aureus.
Uniqueness
6-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dual chloro substitution on both the pyrazine ring and the benzyl moiety enhances its antimicrobial properties, making it a valuable compound for further research and development .
特性
分子式 |
C12H9Cl2N3O |
|---|---|
分子量 |
282.12 g/mol |
IUPAC名 |
6-chloro-N-[(4-chlorophenyl)methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H9Cl2N3O/c13-9-3-1-8(2-4-9)5-16-12(18)10-6-15-7-11(14)17-10/h1-4,6-7H,5H2,(H,16,18) |
InChIキー |
LJHWTEDFZYRCFD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN=CC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11839982.png)

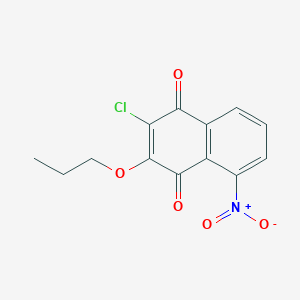
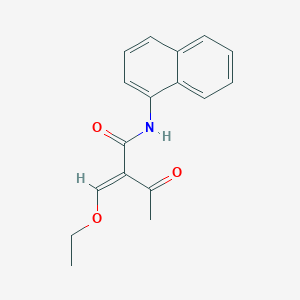

![N'-{[(Ethenyloxy)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840019.png)

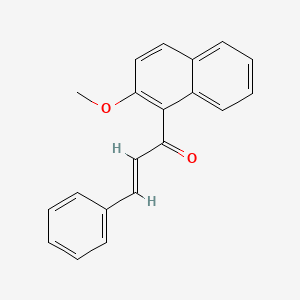

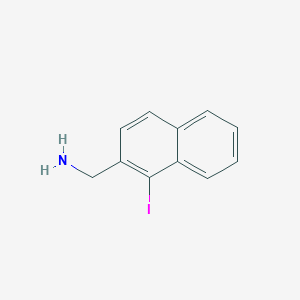

![7-Nitroisoindolo[2,1-a]quinoline-5,11-dione](/img/structure/B11840049.png)
![7-Bromopyrimido[5,4-b]quinoline-2,4-diol](/img/structure/B11840052.png)
